molecular formula C27H44O6 B13405990 (2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B13405990
M. Wt: 464.6 g/mol
InChI Key: UPEZCKBFRMILAV-DBDKQAFGSA-N
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Description

This compound, (2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one, is a steroidal aglycone and a direct biosynthetic precursor to digoxigenin, the genin of the cardiotonic drug digoxin. Its primary research value lies in the study of the biosynthesis and structure-activity relationships of cardiac glycosides. Researchers utilize this compound to investigate the enzymatic pathways involved in the glycosylation and subsequent modification of the steroid core, which are critical for the potent biological activity of these molecules. Cardiac glycosides are known for their specific and potent inhibition of the sodium-potassium pump (Na+/K+-ATPase) [Source: PubMed] . This inhibition leads to an increase in intracellular calcium concentrations, making these compounds invaluable tools for probing cardiac cell signaling, contractility, and apoptosis. Beyond cardiology, this precursor is of significant interest in cancer research, as derivatives have been studied for inducing selective cancer cell death [Source: Nature Scientific Reports] . Furthermore, digoxigenin and its precursors are widely used in molecular biology as haptens in non-radioactive labeling and detection of nucleic acids (e.g., in situ hybridization, Southern blotting) and proteins via antibody conjugates [Source: Sigma-Aldrich Technical Library] . This high-purity intermediate is essential for chemists and biologists developing novel probes, studying cardiac cell physiology, and exploring new therapeutic applications for the cardenolide class of natural products.

Properties

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17?,19-,20+,22+,23-,25+,26+,27+/m0/s1

InChI Key

UPEZCKBFRMILAV-DBDKQAFGSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Introduction: Addition of hydroxyl groups and other functional groups using reagents like Grignard reagents, organolithium compounds, and oxidizing agents.

    Chiral Resolution: Separation of enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Available Physicochemical Data

While explicit reaction data is absent in the provided sources, the following properties from OSADHI analysis provide insights into potential reactivity:

Parameter Value Relevance
Molecular Weight464.643 g/molInfluences solubility and stability in reactions
LogP4.361Indicates moderate hydrophobicity, affecting solubility in organic solvents
Hydrogen Bond Donors5Likely from hydroxyl groups, suggesting potential for hydrogen bonding
Lipinski ParametersAcceptedComplies with rule-of-five criteria for drug-like molecules
CYP3A4 Inhibition0.128Low risk of metabolic interference in vivo
Antiviral PredictionYesSuggests potential biological activity, though unconfirmed

Hypothesized Reaction Pathways

Based on structural features and functional groups, potential reactions include:

3.1. Esterification/Acetylation

Hydroxyl groups (e.g., positions 2, 3, 14) may react with acetylating or esterifying agents (e.g., acetic anhydride, acid chlorides) to form esters or acetates. These modifications could alter solubility or biological activity.

3.2. Oxidation

The ketone group at position 6 is stable under most conditions but could undergo reduction (e.g., with LiAlH4) to form an alcohol, or oxidation to form a carboxylic acid derivative.

3.3. Glycosylation

Hydroxyl groups on the heptan-2-yl side chain (positions 3 and 6) might participate in glycosylation reactions with sugars, potentially enhancing aqueous solubility.

3.4. Hydrolysis

The steroid nucleus may undergo hydrolysis under acidic/basic conditions, though the rigid structure likely confers stability.

Patent and Structural Context

While no direct reactions are documented for this compound, patents like EP2789613A1 describe related steroidal derivatives, suggesting synthetic strategies involving:

  • Alkylation (e.g., isoquinolin-7-yl substitutions)

  • Amination (e.g., cyclopenta[a]phenanthren-3-amine derivatives)
    These methods could inform synthetic approaches for the target compound.

Limitations in Available Data

The provided sources ( , , , , ) focus on structural identification, sourcing, and physicochemical properties rather than reaction mechanisms. No experimental data on synthesis, degradation, or metabolic pathways is available. Further research into synthetic routes or biological interactions would require primary literature or experimental studies.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Substituents (Position) Hydroxylation Pattern Notable Bioactivity/Properties Reference
Target Compound C28H44O7 2,3,14-trihydroxy; 17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl] High polarity (5 hydroxyls) Inferred antioxidant/anti-inflammatory*
20-OH-Ecdysone (Compound 25) C27H44O7 2,3,14-trihydroxy; 17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl] Tetradecahydro system G-quadruplex targeting (anticancer)
(2S,3R,10R,13R,14S)-17-[(2R,3R,5R)-2,3,5-trihydroxy-5,6-dimethylheptan-2-yl] Isomers (Entries 18, 19) C28H46O7 2,3,14-trihydroxy; 17-substituent with 2,3,5-trihydroxy-5,6-dimethyl Variable retention times Antithrombotic (TLR/MAPK modulation)
Ajugacetalsterone D C32H52O9 2,3,14,20,22-pentahydroxy; 17-substituent with furanyl and methoxy groups Complex glycosylation Steroid biosynthesis modulation
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-methoxy derivative C29H50O 3-methoxy; 17-dimethylheptan-2-yl Reduced polarity (methoxy) Structural rigidity (NIST reference)
Ethynylestradiol Derivative (Parent: Ethinylestradiol) C20H24O2 17-ethynyl; 3-hydroxy High receptor affinity Hormonal activity (estrogen analog)

*Inferred from antioxidant analogs in Chenopodium quinoa .

Key Structural and Functional Divergences

Side-Chain Modifications: The target compound’s 17-side chain contains a 3,6-dihydroxy-6-methylheptan-2-yl group, distinguishing it from 20-OH-Ecdysone (2,3,6-trihydroxy) and the quinoa-derived analog (2,3,5-trihydroxy-5,6-dimethyl) . These differences influence solubility and interaction with hydrophobic binding pockets. Ajugacetalsterone D features a furanyl-methoxy substituent, enabling unique glycosylation-dependent bioactivity absent in the target compound .

Hydroxylation and Stereochemistry :

  • Isomers in share the molecular formula C28H46O7 but exhibit divergent retention times (20.17 vs. 20.44 min) due to stereochemical variations in the heptan-2-yl group, highlighting the critical role of chirality in chromatographic behavior and biological efficacy .
  • Methoxy substitution in the NIST compound () reduces hydrogen-bonding capacity, likely altering membrane permeability compared to hydroxyl-rich analogs .

Biological Implications: Antithrombotic Activity: Compounds with trihydroxy side chains () show TLR/MAPK pathway modulation, whereas ethynyl derivatives () prioritize hormonal receptor binding .

Biological Activity

Chemical Structure and Identification
The compound in focus, known as (2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one , is a complex steroid-like molecule. Its IUPAC name indicates multiple hydroxyl groups and a specific stereochemistry that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, similar compounds within the steroid class often exhibit significant biological effects. Here are some potential activities based on related compounds:

  • Antioxidant Properties : Many steroid derivatives have been shown to possess antioxidant capabilities. This compound's structure suggests it may also scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Steroidal compounds are commonly investigated for their anti-inflammatory properties. The presence of hydroxyl groups can enhance interactions with biological targets involved in inflammatory pathways.
  • Hormonal Activity : Given its structural resemblance to steroid hormones, this compound may interact with hormone receptors and influence endocrine functions.
  • Cytotoxicity Against Cancer Cells : Some steroid derivatives have demonstrated cytotoxic effects on various cancer cell lines. This compound could potentially exhibit similar properties.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityHormonal ActivityCytotoxicity
Compound AYesYesModerateHigh
Compound BModerateYesYesLow
Subject CompoundUnknownUnknownUnknownUnknown

Case Studies

  • Case Study on Steroidal Glycosides : Research has shown that certain steroidal glycosides exhibit both antioxidant and anti-inflammatory effects in vitro and in vivo. These findings suggest that the subject compound may also possess similar activities due to its structural characteristics.
  • Cancer Cell Line Studies : A study conducted on a series of steroid derivatives indicated that modifications at specific positions (such as those seen in the subject compound) can significantly alter cytotoxic effects against breast cancer cell lines. This highlights the need for further investigation into the specific activity of this compound against various cancer types.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography resolves stereochemistry and confirms substituent positions, as demonstrated for structurally similar steroids isolated from Chisocheton tomentosus .
  • NMR spectroscopy (1H, 13C, DEPT, COSY, HSQC) is critical for assigning hydroxyl and methyl groups, especially in distinguishing diastereomers. Cross-reference with NIST Chemistry WebBook data for validation .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C27H44O requires m/z 384.64) .

Q. How can researchers verify the compound’s biological activity in anti-inflammatory pathways?

  • Experimental Design :

  • In vitro phospholipase-A2 (PLA2) inhibition assays , similar to dexamethasone’s mechanism . Measure arachidonic acid release in macrophage cell lines (e.g., RAW 264.7) using ELISA.
  • Gene expression profiling (qPCR or RNA-seq) to assess suppression of pro-inflammatory cytokines (IL-6, TNF-α).
  • Dose-response studies (1 nM–10 µM) to determine IC50 values, accounting for hydroxyl group interactions with glucocorticoid receptors .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Approaches :

  • Co-solvent systems : Use β-cyclodextrin derivatives (e.g., HP-β-CD) at 10–20% w/v to enhance aqueous solubility without altering stereochemistry .
  • Pro-drug synthesis : Introduce acetyl or glycosyl groups at hydroxyl positions (C2, C3, C14), leveraging methods from thieno-pyrimidine derivatives .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 100–200 nm) improve bioavailability .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between synthetic and natural isolates?

  • Analysis Workflow :

  • Comparative NMR : Align synthetic batch data with natural isolate spectra (e.g., from Chisocheton tomentosus) . Discrepancies in coupling constants (J values) may indicate stereochemical mismatches.
  • Isotopic labeling : Use 13C-labeled precursors to trace biosynthetic pathways and confirm hydroxylation patterns .
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) resolves ambiguous NOE correlations in crowded regions (e.g., cyclopenta[a]phenanthrene core) .

Q. What are the stability challenges under varying pH and temperature conditions?

  • Stability Studies :

  • pH-dependent degradation : Monitor via HPLC-MS in buffers (pH 2–10, 37°C). Acidic conditions (pH <4) may hydrolyze ketone groups (C6), while alkaline conditions (pH >8) degrade hydroxylated sidechains .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, requiring storage at –20°C under inert gas .
  • Light sensitivity : UV-Vis spectroscopy (λmax 280 nm) detects photooxidation; store in amber vials with desiccants .

Q. How to achieve regioselective functionalization of the cyclopenta[a]phenanthrene core?

  • Synthetic Strategies :

  • Directed C–H activation : Use palladium catalysts (e.g., Pd(OAc)2) with directing groups (e.g., pyridine) to functionalize C10 or C13 methyl positions .
  • Enzymatic hydroxylation : Cytochrome P450 enzymes (e.g., CYP3A4) selectively oxidize C17 sidechains, as seen in lanosterol analogs .
  • Protecting group strategies : Temporarily mask C2/C3 diols with tert-butyldimethylsilyl (TBDMS) ethers to target C14 hydroxyl for derivatization .

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